molecular formula C8H11NO3S B1299683 4-methoxy-N-methylbenzenesulfonamide CAS No. 7010-86-8

4-methoxy-N-methylbenzenesulfonamide

Cat. No. B1299683
CAS RN: 7010-86-8
M. Wt: 201.25 g/mol
InChI Key: UIVZZDAOKBAWCS-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. Sulfonamides are known for their wide range of applications, including their use as therapeutic agents in medicine.

Synthesis Analysis

The synthesis of sulfonamide derivatives related to 4-methoxy-N-methylbenzenesulfonamide has been reported in several studies. For instance, a series of sulfonamides derived from 4-methoxyphenethylamine were synthesized by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, which was further treated with various alkyl/aralkyl halides to produce a series of new derivatives . Another study reported the synthesis of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide through the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively characterized using various spectroscopic techniques. For example, the synthesized compounds in the study of potential Alzheimer’s disease therapeutics were characterized by IR, 1H-NMR, and 13C-NMR spectroscopy . Crystallographic studies have also been conducted to determine the structure of these compounds, revealing details such as dihedral angles and conformation .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives has been explored in the context of their potential as therapeutic agents. The inhibitory effects on enzymes such as acetylcholinesterase were evaluated, with some compounds showing significant inhibitory activity . Additionally, the formation of Schiff bases from sulfonamides has been reported, which is a reaction involving the condensation of an amine with an aldehyde or ketone .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The crystal structures of these compounds often exhibit hydrogen bonding, which can lead to the formation of polymeric chains or dimers in the solid state . Theoretical and experimental investigations have provided insights into properties such as vibrational frequencies, NMR chemical shifts, and absorption wavelengths . Hirshfeld surface analysis has been used to study intermolecular interactions in the crystal structures of these compounds .

Scientific Research Applications

Fluorescence and Spectroscopic Studies

  • Fluorescence in Zinc Detection : 4-Methoxy derivatives have been studied for their role in detecting zinc. For instance, 4-methoxy-N-methylbenzenesulfonamide is related to compounds that show a bathochromic shift in ultraviolet/visible spectra upon zinc addition, indicating potential in zinc detection applications (Kimber et al., 2003).

Structural Analysis

  • Supramolecular Architecture : Crystal structures of 4-methoxy-N-methylbenzenesulfonamide and its derivatives reveal varied supramolecular architectures. These structures can inform the understanding of molecular interactions and are valuable in the field of crystallography (Rodrigues et al., 2015).

Synthesis and Characterization

  • Metallophthalocyanine Derivatives : Research into the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines involves derivatives of 4-methoxy-N-methylbenzenesulfonamide. These derivatives have applications in areas like electrochemical properties and photodynamics (Kantekin et al., 2015).
  • Alzheimer’s Disease Therapeutics : Sulfonamides derived from 4-methoxyphenethylamine, a related compound, have been synthesized for potential use as therapeutic agents in Alzheimer's disease. These studies involve the investigation of enzyme inhibitory mechanisms and computational studies (Abbasi et al., 2018).

Photodynamic Therapy and Anticancer Properties

  • Photodynamic Therapy : New benzenesulfonamide derivatives containing Schiff base groups show potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yield, which are crucial in Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Antitumor Agents

  • Antitumor Activity : Certain derivatives of 4-methoxy-N-methylbenzenesulfonamide have shown slight antitumor activity in vitro, which provides a basis for further exploration in the field of cancer research (Teijeira et al., 1996).

Molecular Interaction Studies

  • Vibrational Frequencies and Geometry : Studies on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, a related compound, focus on theoretical harmonic vibrational frequencies and geometric parameters. Such research aids in understanding molecular interactions and stability (Karakaya et al., 2015).

properties

IUPAC Name

4-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-9-13(10,11)8-5-3-7(12-2)4-6-8/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVZZDAOKBAWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368821
Record name 4-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-methylbenzenesulfonamide

CAS RN

7010-86-8
Record name 4-Methoxy-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7010-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-N-methylbenzene-1-sulfonamide
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Synthesis routes and methods I

Procedure details

Part A: To a mixture of 50 mL of tetrahydrofuran, 15 mL (108 mmol) of triethylamine and 10 mL (116 mmol) of a 40% aqueous methylamine solution at 0 C, was added 15.0 g (72.6 mmol) of 4-methoxy-benzenesulfonyl chloride over a 15 minutes. After 1 hour, the solvents were removed in vacuo, 5% aqueous KHSO4 and ethyl acetate added, the organic layer separated, washed with saturated aqueous sodium bicarbonate, brine, dried with sodium sulfate, filtered and stripped to afford a white solid. This was recrystallized from hot ethyl acetate/hexane to afford 13.4 g of N-methyl-4-methoxybenzenesulfonamide, m/e=202 (M+H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Methoxybenzene-1-sulfonyl chloride (1 g, 4.84 mmol) was dissolved in dichloromethane (15 mL) and was treated with methanamine (9.7 ml, 19.40 mmol). The reaction mixture was stirred at room temperature for two hours. The crude was filtered and washed with dichloromethane to give 1.02 g (100% yield) of the title compound as a white solid. Purity 95%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
B Carrozzini, BD Belviso, C Bruno… - Journal of Chemical …, 2019 - Springer
The title compound C 17 H 18 ClNO 3 S crystallizes in the monoclinic P2 1 /c space group with unit cell parameters a = 15.040 (3) Å, b = 9.151 (6) Å, c = 13.868 (7) Å, β = 116.38 (5). …
Number of citations: 2 link.springer.com
WC Chen, Y Simanjuntak, LW Chu… - Journal of Medicinal …, 2020 - ACS Publications
Emerging and resurging mosquito-borne flaviviruses are an important public health challenge. The increased prevalence of dengue virus (DENV) infection has had a significant …
Number of citations: 26 pubs.acs.org
H Zeng, H Li, C Li, H Jiang, C Zhu - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… 4-Methoxy-N-methylbenzenesulfonamide 3b gave product 4k in 72% yield with excellent Z/E selectivity. N-Methylmethanesulfonamide 3c was also found to be a good substrate, and …
Number of citations: 10 pubs.rsc.org
P Liu, NT Tung, X Xu, J Yang, F Li - The Journal of Organic …, 2021 - ACS Publications
A ruthenium complex [(p-cymene)Ru(2,2′-bpyO)(H 2 O)] was found to be a general and efficient catalyst for the N-methylation of amines with methanol in the presence of carbonate salt…
Number of citations: 31 pubs.acs.org
MJ Lai, HY Lee, HY Chuang, LH Chang… - Journal of Medicinal …, 2015 - ACS Publications
A series of N-sulfonyl-aminobiaryl derivatives have been examined as novel antitubulin agents. Compound 21 [N-(4′-cyano-3′-fluoro-biphenyl-2-yl)-4-methoxy-benzenesulfonamide] …
Number of citations: 33 pubs.acs.org
ZQ Li, MA Turki, MV Joannou, P Liu, KM Engle - 2023 - chemrxiv.org
… investigation, we selected alkenyl sulfonamide 1, 4-fluorophenylboronic acid neopentyl glycol ester, and n-propylsulfenamide S1 containing a 4methoxy-N-methylbenzenesulfonamide …
Number of citations: 2 chemrxiv.org
M González, Y Ellahioui, L Gallego… - Bioorganic …, 2023 - Elsevier
… N-(3-(dimethylamino)-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulfonamide (9). To a solution of 4 (100 mg, 0.29 mmol) and K 2 CO 3 (408 mg, 2.96 mmol) in acetone (20 mL)…
Number of citations: 2 www.sciencedirect.com
N Lebegue, S Gallet, N Flouquet, P Carato… - Journal of medicinal …, 2005 - ACS Publications
The synthesis of novel thiadiazepine derivatives, that could be considered as constraint analogues of E-7010, are reported. These molecules were evaluated for their antiproliferative …
Number of citations: 100 pubs.acs.org
DL Poeira, J Macara, H Faustino… - European Journal of …, 2019 - Wiley Online Library
… N-Benzyl-4-methoxy-N-methylbenzenesulfonamide (3ce):22 Prepared according to the general procedure. Purification by flash chromatography using ethyl acetate/hexane (1:4) gave …
R Sunke, SA Khan, KCK Swamy - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
Palladium-catalysed and base-dependent intra-molecular ipso-substitution and cyclisation strategies involving N-indolyl-substituted aryl-sulfonamides for the rapid construction of 2-aryl …
Number of citations: 3 pubs.rsc.org

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